molecular formula C12H11ClN2O2 B1362993 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 109925-13-5

5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1362993
M. Wt: 250.68 g/mol
InChI Key: IYPAPVDFYYEDPJ-UHFFFAOYSA-N
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Description

“5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of the chlorophenoxy group suggests that this compound may have some biological activity, as chlorophenoxy compounds are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrazole ring, the aromatic chlorophenoxy group, and the aldehyde group . These functional groups could potentially participate in a variety of chemical reactions .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially participate in a variety of chemical reactions. The aldehyde group could undergo nucleophilic addition reactions, and the chlorophenoxy group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar aldehyde and chlorophenoxy groups could impact its solubility in various solvents .

Scientific Research Applications

Synthesis and Characterization

The compound is used in the synthesis of various derivatives through reaction processes. For instance, Kumar et al. (2019) reported its conversion into reduced 3,4'-bipyrazoles, synthesized and characterized by IR spectroscopy, NMR spectroscopy, and mass spectrometry, with structural reports for several derivatives (Kumar et al., 2019).

Novel Synthesis Methods

Hote and Lokhande (2014) discussed the novel synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives using 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, highlighting the sequential manner of reactions (Hote & Lokhande, 2014).

Chemical Synthesis Improvement

Thakrar et al. (2012) utilized the compound in the synthesis of 1,4-dihydropyridines, emphasizing the short reaction time and good yield, indicating its role in improving chemical synthesis processes (Thakrar et al., 2012).

Role in Organic Chemistry

Vilkauskaitė, Šačkus, and Holzer (2011) employed it in Sonogashira-type reactions to produce 5-alkynyl-1H-pyrazole-4-carbaldehydes, demonstrating its importance in organic synthesis and chemical reactions (Vilkauskaitė, Šačkus, & Holzer, 2011).

Antioxidant and Antimicrobial Agents

Bandgar et al. (2009) synthesized a series of 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone compounds, showing potential as IL-6 inhibitory, free radical scavenging, and antimicrobial agents, indicating its application in the development of medicinal compounds (Bandgar et al., 2009).

Molecular Structure Determination

Xu and Shi (2011) focused on its crystal structure determination, highlighting its significance in understanding molecular configurations and interactions (Xu & Shi, 2011).

properties

IUPAC Name

5-(4-chlorophenoxy)-1,3-dimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-8-11(7-16)12(15(2)14-8)17-10-5-3-9(13)4-6-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPAPVDFYYEDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)OC2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377599
Record name 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

CAS RN

109925-13-5
Record name 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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